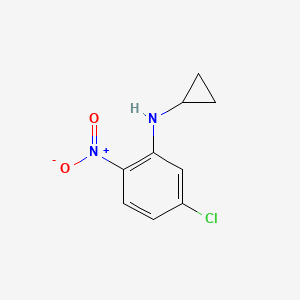

5-chloro-N-cyclopropyl-2-nitroaniline

Description

5-Chloro-N-cyclopropyl-2-nitroaniline is a substituted aniline derivative featuring:

- A nitro group (-NO₂) at the 2-position of the aromatic ring.

- A chlorine atom (-Cl) at the 5-position.

- A cyclopropyl group (-C₃H₅) attached to the nitrogen atom.

Molecular Formula: C₉H₈ClN₃O₂

Molecular Weight: 237.64 g/mol (calculated).

This compound’s structural uniqueness arises from the combination of electron-withdrawing groups (nitro and chloro) and the sterically constrained cyclopropyl substituent.

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYUMRQZVCNBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-nitroaniline, followed by the introduction of the cyclopropyl group through a substitution reaction. The nitration process often uses a mixture of nitric acid and sulfuric acid as nitrating agents, while the cyclopropyl group can be introduced using cyclopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.

Major Products

Oxidation: Formation of dinitro compounds.

Reduction: Formation of 5-chloro-N-cyclopropyl-2-aminoaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-cyclopropyl-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropyl groups contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their substituent-driven properties are compared below:

Key Observations :

- Electron-Withdrawing Groups: The combination of -NO₂ (2) and -Cl (5) enhances electrophilic substitution resistance compared to analogs with single electron-withdrawing groups (e.g., CAS 1635-61-6) .

- Positional Effects : Chlorine at the 5-position (target compound) vs. 4-position (CAS 770-40-1) alters aromatic ring electron density, affecting regioselectivity in further functionalization .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-chloro-N-cyclopropyl-2-nitroaniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-chloro-2-nitroaniline with cyclopropylamine. Optimization involves controlling reaction temperature (typically 80–100°C) and using polar aprotic solvents like DMF. Catalytic acid (e.g., HCl) enhances amine reactivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients . For nitro group stability, avoid prolonged exposure to reducing agents during synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). C NMR confirms the nitro group (C-NO at ~140 ppm) and cyclopropyl carbons.

- IR : Strong absorption bands at ~1520 cm (NO asymmetric stretch) and 1340 cm (symmetric stretch).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate substituents. Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. How does the cyclopropyl group influence the compound’s solubility and stability?

- Methodological Answer : The cyclopropyl group increases steric hindrance, reducing solubility in polar solvents but enhancing thermal stability. Solubility tests in DMSO, ethanol, and chloroform can quantify this. Stability under light/heat is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopropane’s ring strain may increase susceptibility to ring-opening under strong acidic conditions .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disordered cyclopropyl groups and nitro group orientation. Single-crystal X-ray diffraction with SHELXL refinement resolves these:

- Use high-resolution data (≤ 0.8 Å) to model disorder.

- Apply restraints for bond lengths/angles in the cyclopropane ring.

- Validate hydrogen bonding networks (e.g., N–H···O interactions) using OLEX2 visualization. SHELXD is robust for phase problem solutions in twinned crystals .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key steps:

Optimize geometry of the nitroaniline and nucleophile (e.g., hydroxide).

Calculate electrostatic potential surfaces to identify reactive sites.

Simulate reaction pathways using Gaussian or ORCA software. Compare with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., HEK293 for enzyme assays) and control compounds.

- Dose-Response Curves : Generate IC values under varied pH/temperature to identify assay-specific artifacts.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem bioassays) and apply statistical weighting for outliers. Cross-reference with structurally similar compounds (e.g., 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline) to identify SAR trends .

Q. How do steric effects from the cyclopropyl group impact regioselectivity in further functionalization?

- Methodological Answer : Steric hindrance directs electrophilic substitution to the para position relative to the nitro group. Experimental validation:

- Bromination (Br/FeBr) yields para-bromo derivatives, confirmed by NOESY NMR.

- Computational MD simulations (e.g., GROMACS) model steric interactions and predict reaction sites. Compare with X-ray crystallography data to confirm regioselectivity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent spectral data across laboratories?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces NMR/IR data dimensionality to identify outlier spectra.

- Standard Reference Materials : Use NIST-certified samples to calibrate instruments.

- Collaborative Trials : Share raw data via platforms like Zenodo for cross-lab validation. Apply Grubbs’ test to detect significant deviations in melting points or retention times .

Q. How can researchers optimize synthetic protocols for high reproducibility in multi-step reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Scale-Up Guides : Follow QbD (Quality by Design) principles, with stress testing to define operating ranges. Document via ELN (Electronic Lab Notebook) templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.